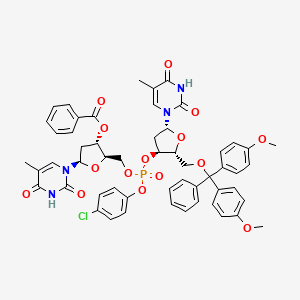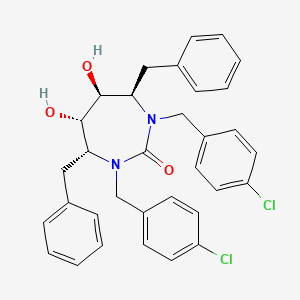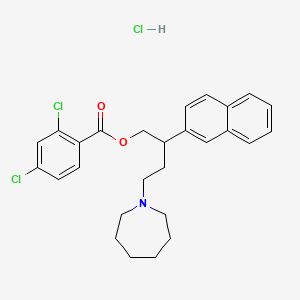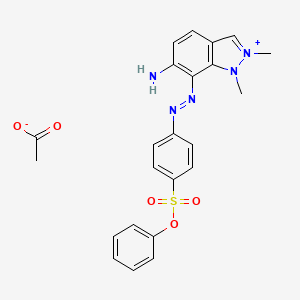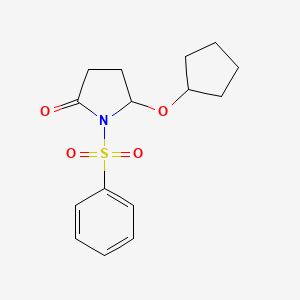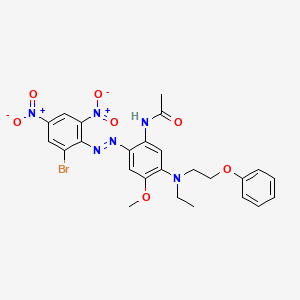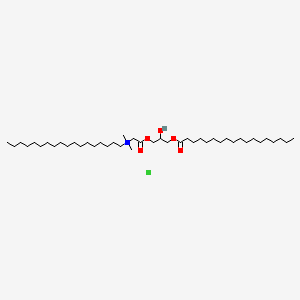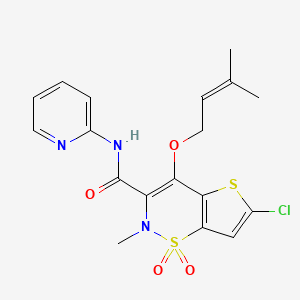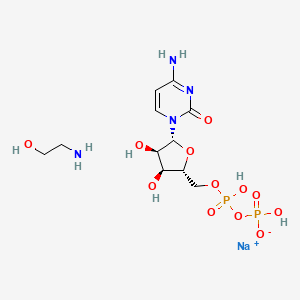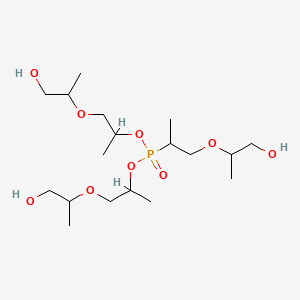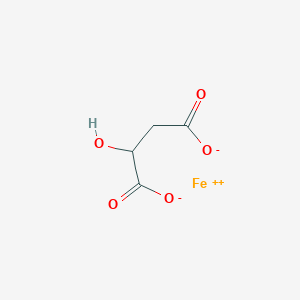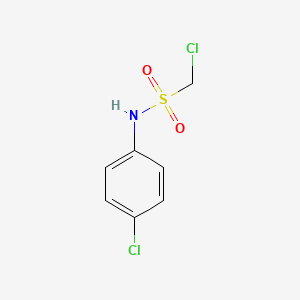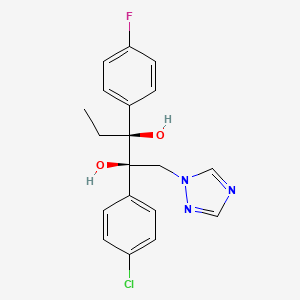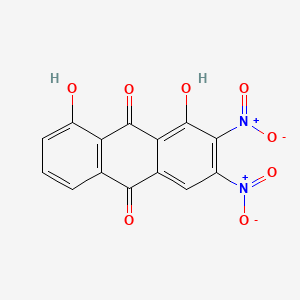
1,8-Dihydroxydinitroanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dihydroxydinitroanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two hydroxyl groups and two nitro groups attached to the anthraquinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Dihydroxydinitroanthraquinone can be synthesized through various methods. One common approach involves the nitration of 1,8-dihydroxyanthraquinone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dihydroxydinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted anthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthraquinones .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives and can be used in dye and pigment production.
Industry: It can be used as an energetic combustion catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,8-dihydroxydinitroanthraquinone involves its interaction with molecular targets such as enzymes. For instance, it has been identified as an inhibitor of phosphopantetheine adenylyltransferase (PPAT) in bacteria, which is essential for bacterial growth and survival. The nitro groups in the compound contribute to its binding affinity for the enzyme’s nucleotide-binding site, leading to inhibition of bacterial growth .
Comparación Con Compuestos Similares
1,8-Dihydroxydinitroanthraquinone can be compared with other similar compounds, such as:
1,8-Dihydroxyanthraquinone: Lacks nitro groups and has different chemical reactivity and biological activity.
1,8-Dihydroxy-4-nitroanthraquinone: Contains only one nitro group and exhibits different inhibitory activity against enzymes.
Emodin (3-methyl-1,6,8-trihydroxyanthraquinone): A naturally occurring anthraquinone with different biological activities.
The presence of two nitro groups in this compound makes it unique and enhances its antibacterial properties compared to its analogs .
Propiedades
Número CAS |
68437-03-6 |
|---|---|
Fórmula molecular |
C14H6N2O8 |
Peso molecular |
330.21 g/mol |
Nombre IUPAC |
1,8-dihydroxy-2,3-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-8-3-1-2-5-9(8)13(19)10-6(12(5)18)4-7(15(21)22)11(14(10)20)16(23)24/h1-4,17,20H |
Clave InChI |
ZCRVFYDOGREPHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


